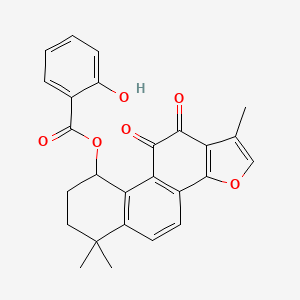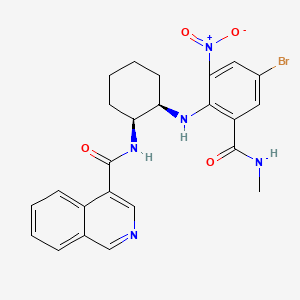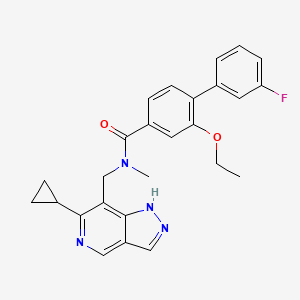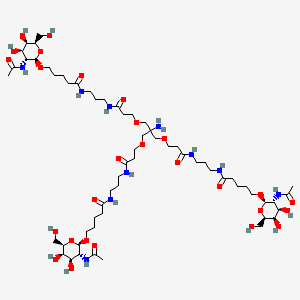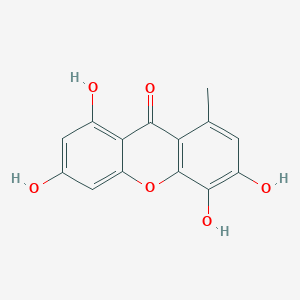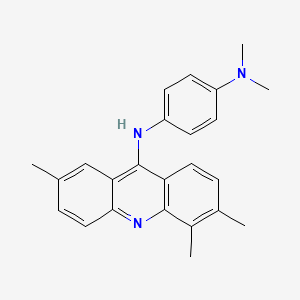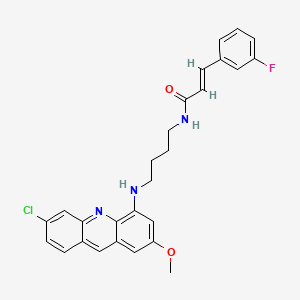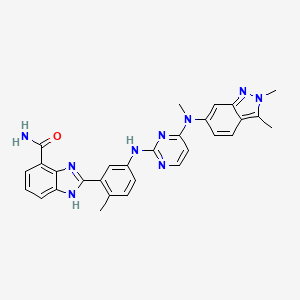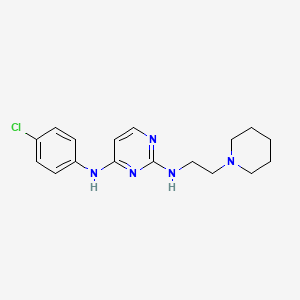
SARS-CoV-2-IN-68
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2-IN-68 is a chemical compound that has garnered significant attention due to its potential antiviral properties, particularly against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of ongoing research efforts to develop effective treatments for COVID-19 by inhibiting the virus’s ability to replicate and spread within the host.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-68 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This step involves the construction of the basic molecular framework using standard organic synthesis techniques.
Functional Group Introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques like column chromatography and recrystallization to ensure high purity and yield.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to maximize yield and minimize costs. This involves:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized.
Use of Catalysts: Catalysts are employed to increase reaction efficiency and selectivity.
Scalability: The process is designed to be scalable, allowing for large-scale production without significant loss of efficiency.
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2-IN-68 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially enhancing its antiviral properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups, modifying the compound’s activity and stability.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Solvents like dimethyl sulfoxide and acetonitrile are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs.
Scientific Research Applications
SARS-CoV-2-IN-68 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is employed in biological assays to investigate its antiviral activity and understand its interaction with viral proteins.
Medicine: this compound is being explored as a potential therapeutic agent for treating COVID-19, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: The compound’s antiviral properties make it a candidate for inclusion in disinfectants and antiviral coatings.
Mechanism of Action
SARS-CoV-2-IN-68 exerts its antiviral effects by targeting specific molecular pathways within the virus. The primary mechanism involves:
Inhibition of Viral Replication: The compound interferes with the viral replication machinery, preventing the virus from multiplying within the host cells.
Molecular Targets: this compound targets key viral proteins, such as the main protease and RNA-dependent RNA polymerase, which are essential for viral replication.
Pathways Involved: The compound disrupts the viral life cycle by inhibiting the processing of viral polyproteins and blocking the synthesis of viral RNA.
Comparison with Similar Compounds
SARS-CoV-2-IN-68 is compared with other similar antiviral compounds to highlight its uniqueness:
Remdesivir: Both compounds inhibit viral replication, but this compound may have a different mechanism of action and potentially fewer side effects.
Favipiravir: While Favipiravir targets the viral RNA polymerase, this compound may offer broader antiviral activity by targeting multiple viral proteins.
Molnupiravir: Similar to Molnupiravir, this compound is designed to inhibit viral replication, but it may have different pharmacokinetic properties and efficacy profiles.
List of Similar Compounds
- Remdesivir
- Favipiravir
- Molnupiravir
- Hydroxychloroquine
- Lopinavir-Ritonavir
Properties
Molecular Formula |
C14H12N2OSe |
|---|---|
Molecular Weight |
303.23 g/mol |
IUPAC Name |
2-(2-ethylphenyl)-[1,2]selenazolo[5,4-c]pyridin-3-one |
InChI |
InChI=1S/C14H12N2OSe/c1-2-10-5-3-4-6-12(10)16-14(17)11-7-8-15-9-13(11)18-16/h3-9H,2H2,1H3 |
InChI Key |
NGSHQDALNNRPFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)C3=C([Se]2)C=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


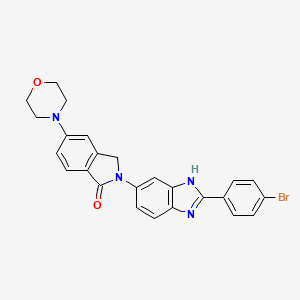
![disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12378870.png)
![(3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B12378881.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide](/img/structure/B12378885.png)
